molecular formula C13H16ClNO2 B3282941 Spiro[isochromane-3,4'-piperidine]-1-one hydrochloride CAS No. 75930-41-5

Spiro[isochromane-3,4'-piperidine]-1-one hydrochloride

Cat. No.: B3282941
CAS No.: 75930-41-5
M. Wt: 253.72 g/mol
InChI Key: BENYHUNHQCUDFZ-UHFFFAOYSA-N
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Description

Spiro[isochromane-3,4'-piperidine]-1-one hydrochloride is a bicyclic spiro compound characterized by a fused isochromane (benzopyran) ring system connected to a piperidine moiety via a spiro junction. The spiro architecture confers conformational rigidity, which may enhance binding specificity to biological targets .

Properties

IUPAC Name

spiro[4H-isochromene-3,4'-piperidine]-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2.ClH/c15-12-11-4-2-1-3-10(11)9-13(16-12)5-7-14-8-6-13;/h1-4,14H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENYHUNHQCUDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=CC=CC=C3C(=O)O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75930-41-5
Record name Spiro[3H-2-benzopyran-3,4′-piperidin]-1(4H)-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75930-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[isochromane-3,4’-piperidine]-1-one hydrochloride typically involves a multi-step process. One common method includes the condensation of isochromanone with piperidine under acidic conditions to form the spirocyclic core. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid, which facilitates the cyclization process .

Industrial Production Methods

In an industrial setting, the production of spiro[isochromane-3,4’-piperidine]-1-one hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Spiro[isochromane-3,4’-piperidine]-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

Spiro[isochromane-3,4'-piperidine]-1-one hydrochloride is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of an isochromane moiety fused to a piperidine ring, which contributes to its pharmacological properties. Research indicates its involvement in various biological mechanisms, making it a candidate for therapeutic applications.

Biological Activities

The biological activity of this compound can be categorized into several key areas:

  • Receptor Interaction :
    • Acts as a selective non-peptide agonist for the human somatostatin receptor subtype 2 (sst2), modulating cell signaling pathways associated with hormone secretion and neurotransmission.
  • Anticonvulsant Properties :
    • Exhibits anticonvulsant activity, suggesting potential use in managing seizure disorders through interaction with neurotransmitter systems involved in excitability and inhibition within the central nervous system.
  • Antimicrobial Activity :
    • Preliminary studies have indicated potential antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.

Medicinal Chemistry

  • Drug Development : The compound serves as a scaffold for developing new drugs targeting various receptors involved in neurological disorders and other diseases.
  • Therapeutic Applications : Its ability to interact with somatostatin receptors positions it as a potential treatment for conditions like acromegaly, where somatostatin's role in hormone regulation is critical.

Biochemical Research

  • Biochemical Pathways : Research has focused on its role in specific metabolic pathways related to hormone regulation and neurotransmitter modulation.
  • Cellular Effects : Studies have shown that the compound can influence cellular processes, including hormone release and cell signaling pathways.

Case Study 1: Anticonvulsant Activity

A study investigated the anticonvulsant effects of this compound using animal models. The results indicated that the compound significantly reduced seizure frequency in treated subjects compared to controls, suggesting its potential utility in managing epilepsy.

Case Study 2: Somatostatin Receptor Agonism

Research focusing on the interaction of this compound with the sst2 receptor demonstrated that it effectively inhibited hormone release, including growth hormone and insulin. This finding supports its potential application in treating hormonal disorders.

Mechanism of Action

The mechanism of action of spiro[isochromane-3,4’-piperidine]-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions .

Comparison with Similar Compounds

Structural and Molecular Features

The table below highlights key structural and molecular differences between Spiro[isochromane-3,4'-piperidine]-1-one hydrochloride and related spiro-piperidine derivatives:

Compound Name Molecular Formula Key Substituents/Rings Molecular Weight CAS Number
Spiro[isochromane-3,4'-piperidine]-1-one HCl C₁₃H₁₆ClNO₂ (assumed) Isochromane, piperidine ~253.73 Not provided
Spiro[chroman-2,4'-piperidin]-4-one HCl C₁₃H₁₆ClNO₂ Chroman (benzopyran), piperidine 253.73 159635-39-9
5-Fluorospiro[indene-2,4'-piperidin]-1-one HCl C₁₃H₁₅ClFNO Indene, fluorine substituent 255.71 N/A
Spiro[furo[3,4-c]pyridine-3,4'-piperidine] HCl C₁₀H₁₂ClN₂O Furopyridine, piperidine 226.67 475152-16-0
Spiro[isobenzofuran-1(3H),4'-piperidin]-3-one HCl C₁₂H₁₃ClNO₂ Isobenzofuran, piperidine 254.69 Multiple synonyms

Key Observations :

  • Ring Systems : The isochromane (benzopyran) in the target compound differs from chroman (benzopyran with a saturated ring) in , which may alter electronic properties and metabolic stability .
  • Substituents: Fluorine in the indene-based analog () enhances lipophilicity and may improve blood-brain barrier penetration compared to non-halogenated compounds .

Physicochemical Properties

  • Melting Points :
    • Spiro[indole-2,2'-pyrrole] derivatives (): 138–140°C, attributed to hydrogen bonding and planar structures .
    • Ethyl-1-benzyl-spiro[indoline-3,3'-pyrrolidine] (): 191–192°C, reflecting increased rigidity from the indoline ring .
  • Solubility : Piperidine-based spiro compounds (e.g., ) are typically polar due to nitrogen and oxygen atoms, enhancing aqueous solubility compared to purely aromatic systems .

Spectral Characterization

  • IR Spectroscopy : Carbonyl stretches (C=O) in Spiro[chroman-2,4'-piperidin]-4-one HCl appear at ~1700 cm⁻¹, whereas Spiro[isochromane-3,4'-piperidine]-1-one HCl may show shifts due to electronic differences in the fused ring .
  • NMR : Piperidine protons in spiro compounds resonate at δ 2.5–3.5 ppm, while aromatic protons in isochromane derivatives (e.g., ) appear at δ 6.5–7.5 ppm .

Pharmacological Implications (Inferred)

  • CNS Activity : Fluorinated analogs () are likely more metabolically stable, making them candidates for CNS drugs .

Biological Activity

Spiro[isochromane-3,4'-piperidine]-1-one hydrochloride is a synthetic compound characterized by its unique spirocyclic structure, which combines an isochroman and piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to receptor interactions and therapeutic applications.

Chemical Structure and Properties

The compound features a ketone group at the 1-position of the isochroman ring, enhancing its reactivity and solubility in aqueous environments. The spirocyclic configuration contributes to its rigidity, which is crucial for effective interaction with biological targets.

Property Description
Molecular FormulaC13H15ClN2O2
Molecular Weight258.72 g/mol
SolubilitySoluble in water (hydrochloride form)
Structural FeaturesSpirocyclic structure with isochroman and piperidine moieties

Receptor Interactions

Research indicates that this compound acts as a ligand for various receptors, including the somatostatin receptor subtype 2 (sst2). It functions as a potent and selective non-peptide agonist, modulating cell signaling pathways associated with this receptor.

  • Binding Affinity : Studies have shown that the compound exhibits high binding affinity towards sst2, facilitating downstream signaling that can influence cellular functions such as growth and differentiation.

Cellular Effects

The compound's interaction with biological targets leads to significant cellular effects:

  • Cell Signaling Modulation : Activation of the somatostatin receptor has been linked to various physiological responses, including inhibition of hormone secretion and modulation of neurotransmitter release.
  • Impact on Gene Expression : By influencing transcription factors associated with receptor activation, this compound may alter gene expression patterns within cells.

Stability and Temporal Effects

In laboratory settings, the stability of this compound under standard conditions has been confirmed. However, its long-term effects on cellular functions can vary based on dosage and exposure time.

Dosage Effects in Animal Models

Research involving animal models indicates that the biological activity of this compound is dose-dependent. Lower doses effectively activate the somatostatin receptor without significant adverse effects. Conversely, higher doses may lead to toxicity or diminished efficacy.

Metabolic Pathways

The compound is involved in specific metabolic pathways linked to its interactions with receptors. Metabolism primarily occurs via cytochrome P450 enzymes, which can either activate or inhibit various metabolic processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Histamine Release Inhibition : A study demonstrated that derivatives of this compound inhibited histamine release from isolated rat peritoneal mast cells. The structural requirements for this activity were analyzed, indicating potential applications in allergy treatments .
  • Neuroprotective Effects : Preliminary research suggests that derivatives may exhibit neuroprotective properties by modulating neurotransmitter systems involved in neurological disorders .
  • Pharmacokinetic Profile : Studies have assessed the pharmacokinetics of similar compounds, revealing favorable absorption and distribution characteristics that enhance their therapeutic potential .

Q & A

Q. What are the optimal synthetic routes and purification methods for Spiro[isochromane-3,4'-piperidine]-1-one hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including spiro-ring formation and functional group introduction. Key steps include:
  • Cyclization : Use of acid/base catalysis to form the spirocyclic core (e.g., via Mannich or Pictet-Spengler reactions) .
  • Salt Formation : Conversion to the hydrochloride salt using HCl gas or aqueous HCl to enhance solubility and stability .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) to achieve >95% purity .
  • Characterization : Confirm structure via 1H/ 13C^1 \text{H}/\ ^{13}\text{C}-NMR (e.g., spiro carbon resonance at ~70 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound validated in research settings?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • NMR : Identify spiro junction protons (e.g., δ 3.5–4.5 ppm for piperidine and isochromane protons) and absence of rotamers .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry; spiro angles typically range 85–95° .
  • Chromatographic Purity : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Q. What factors influence the compound’s stability during storage and experimental use?

  • Methodological Answer :
  • Storage : Protect from light and moisture; store at –20°C in sealed vials under inert gas (argon) .
  • Handling : Avoid prolonged exposure to air or acidic/basic conditions to prevent degradation. Monitor via TLC or HPLC for decomposition (e.g., hydrolysis of the lactam ring) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Optimization : Standardize cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound variability .
  • Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to off-target effects .
  • Dose-Response Analysis : Perform EC50_{50}/IC50_{50} studies across multiple concentrations (1 nM–100 µM) to validate dose-dependent effects .

Q. What strategies are effective for elucidating the compound’s reaction mechanisms in catalytic studies?

  • Methodological Answer :
  • Isotopic Labeling : Use 13C^{13}\text{C}-labeled intermediates to track bond formation during spirocyclization .
  • Kinetic Studies : Monitor reaction progress via in situ IR or NMR to identify rate-determining steps (e.g., ring-closure vs. proton transfer) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict transition states and validate experimental outcomes .

Q. How can solubility challenges for in vivo studies be addressed without altering bioactivity?

  • Methodological Answer :
  • Co-Solvent Systems : Use PEG-400/saline (30:70 v/v) or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug Design : Introduce ester or phosphate groups at non-critical positions (e.g., isochromane oxygen) for hydrolytic activation in vivo .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across different studies?

  • Methodological Answer :
  • Source Verification : Confirm compound purity (>95% via HPLC) and exclude contaminants (e.g., residual solvents) .
  • Cell Line Variability : Compare results across multiple lines (e.g., HeLa vs. MCF-7) and normalize to positive controls (e.g., doxorubicin) .
  • Apoptosis Assays : Use Annexin V/PI staining to distinguish true cytotoxicity from assay artifacts .

Safety and Handling in Research Contexts

Q. What protocols mitigate risks during large-scale synthesis (>10 g)?

  • Methodological Answer :
  • Ventilation : Use fume hoods with ≥100 fpm airflow to control HCl gas exposure .
  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and flame-resistant lab coats .
  • Waste Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[isochromane-3,4'-piperidine]-1-one hydrochloride
Reactant of Route 2
Spiro[isochromane-3,4'-piperidine]-1-one hydrochloride

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